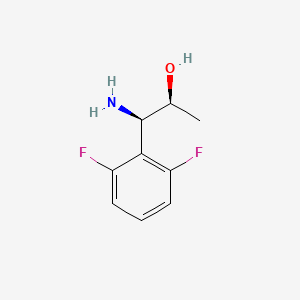

(1R,2S)-1-amino-1-(2,6-difluorophenyl)propan-2-ol

Description

(1R,2S)-1-amino-1-(2,6-difluorophenyl)propan-2-ol is a chiral β-amino alcohol characterized by a 2,6-difluorophenyl substituent attached to a propan-2-ol backbone with an amino group at the C1 position. Its molecular formula is C₉H₁₁F₂NO, and it has a molecular weight of 187.18 g/mol. The compound’s stereochemistry (1R,2S) and substitution pattern confer unique physicochemical properties, including hydrogen-bonding capacity from the hydroxyl and amino groups, and enhanced lipophilicity due to the difluorophenyl moiety.

Properties

Molecular Formula |

C9H11F2NO |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

(1R,2S)-1-amino-1-(2,6-difluorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H11F2NO/c1-5(13)9(12)8-6(10)3-2-4-7(8)11/h2-5,9,13H,12H2,1H3/t5-,9-/m0/s1 |

InChI Key |

YCSWFUZBDTVVOB-CDUCUWFYSA-N |

Isomeric SMILES |

C[C@@H]([C@@H](C1=C(C=CC=C1F)F)N)O |

Canonical SMILES |

CC(C(C1=C(C=CC=C1F)F)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-amino-1-(2,6-difluorophenyl)propan-2-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluorobenzaldehyde and a chiral amine.

Reaction Steps:

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.

Optimization: Reaction conditions are optimized for maximum yield and purity.

Purification and Quality Control: Advanced purification techniques and stringent quality control measures ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-amino-1-(2,6-difluorophenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the amino group or the phenyl ring.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(1R,2S)-1-amino-1-(2,6-difluorophenyl)propan-2-ol has diverse applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2S)-1-amino-1-(2,6-difluorophenyl)propan-2-ol involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.

Pathways Involved: It can modulate biochemical pathways, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules from the provided evidence and inferred analogs:

*The cyclopropyl component of ticagrelor includes a 3,4-difluorophenyl group linked to a triazolopyrimidine core .

Key Observations

Substituent Effects

- Fluorine Position: The 2,6-difluoro substitution in the target compound creates a para-fluorine arrangement, which enhances symmetry and may improve binding to planar receptor sites.

- Backbone Diversity: The propan-2-ol backbone in the target compound contrasts with the cyclohexanone () or triazolopyrimidine () systems in analogs. This difference influences conformational flexibility; propan-2-ol’s shorter chain may limit interactions compared to bulkier frameworks.

Functional Group Impact

- Hydroxyl and Amino Groups: The target compound’s hydroxyl and amino groups enable hydrogen bonding, enhancing solubility in polar solvents. This contrasts with esters (e.g., ethyl(fluorophenyl)acetate) or ketones (e.g., 2-(fluorophenyl)cyclohexanone), which exhibit lower polarity .

- Chirality : The (1R,2S) configuration is critical for enantioselective activity in many pharmaceuticals. Racemic mixtures or alternative stereochemistry (e.g., piperidin-2-yl in compounds) may reduce target specificity.

Research Findings and Implications

Pharmacological Potential

While direct data on the target compound’s activity is absent, its structural features suggest plausible applications:

- Neurological Targets: β-amino alcohols are common in antidepressants (e.g., propranolol analogs). The fluorine atoms may enhance blood-brain barrier penetration.

Metabolic Stability

Fluorination generally improves metabolic stability by resisting cytochrome P450 oxidation. The 2,6-difluoro substitution may further protect the phenyl ring from enzymatic degradation compared to mono-fluorinated analogs .

Biological Activity

(1R,2S)-1-amino-1-(2,6-difluorophenyl)propan-2-ol is a chiral compound with significant potential in medicinal chemistry due to its unique structural features, including an amino group, a hydroxyl group, and a difluorophenyl moiety. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C9H11F2NO

- Molecular Weight : 187.19 g/mol

- Density : 1.252 g/cm³ (predicted)

- Boiling Point : 276.2 °C (predicted)

- pKa : 12.19 (predicted)

These properties suggest that the compound is stable under a variety of conditions, which is advantageous for pharmaceutical applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of functional groups facilitates hydrogen bonding and hydrophobic interactions with enzymes and receptors, enhancing binding affinity and specificity.

Key Interactions:

- Hydrogen Bonding : The amino and hydroxyl groups can form hydrogen bonds with active sites on proteins.

- Halogen Bonding : The difluorophenyl substituent enhances the compound's binding through halogen interactions, which can stabilize complexes with biological targets.

Biological Activity

Research indicates that this compound may exhibit a range of biological activities, including:

Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes crucial for cellular processes. For example:

- Dihydrofolate Reductase (DHFR) : Inhibition of DHFR leads to reduced synthesis of tetrahydrofolate, impacting DNA replication and repair mechanisms .

Case Studies

Several studies have explored the compound's efficacy in preclinical models:

- Anticancer Activity : In vitro assays demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines by disrupting metabolic pathways essential for tumor growth.

- Neuroprotective Effects : Research has suggested potential neuroprotective properties, possibly through modulation of neurotransmitter systems.

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure | Key Features |

|---|---|---|

| 4-Bromo-2,6-difluoroaniline | Structure | Lacks amino and hydroxyl groups; serves as a base structure |

| 1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-ol | Structure | Chlorine instead of bromine; affects reactivity |

| 1-Amino-1-(4-bromo-2,6-dichlorophenyl)propan-2-ol | Structure | Contains additional chlorine atoms; increased complexity |

This table illustrates how variations in halogen substitution can influence the reactivity and biological activity of similar compounds.

Future Directions

The unique combination of functional groups in this compound positions it as a promising candidate for drug development. Future research should focus on:

- Mechanistic Studies : Detailed investigations into its interaction with specific molecular targets.

- In Vivo Studies : Assessing therapeutic efficacy and safety profiles in animal models.

- Structural Modifications : Exploring analogs to enhance pharmacological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.